(R)-3-(4-Bromo-3-fluorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
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Overview
Description
(3R)-3-(4-bromo-3-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is a complex organic compound characterized by the presence of a bromine and fluorine-substituted phenyl ring, a tert-butoxycarbonyl (Boc) protected amino group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(4-bromo-3-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple steps:
Formation of the Phenyl Ring: The starting material is often a phenyl ring substituted with bromine and fluorine. This can be achieved through halogenation reactions.
Introduction of the Propanoic Acid Moiety: The propanoic acid group is introduced via a Grignard reaction or other carboxylation methods.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Coupling Reactions: The protected amino group is then coupled with the substituted phenyl ring under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(4-bromo-3-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3R)-3-(4-bromo-3-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals or as a building block for advanced materials.
Mechanism of Action
The mechanism of action of (3R)-3-(4-bromo-3-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets. The bromine and fluorine substituents on the phenyl ring can enhance binding affinity to certain enzymes or receptors, while the Boc-protected amino group can be deprotected to reveal an active site for further reactions. The propanoic acid moiety may also play a role in the compound’s overall activity by interacting with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenylboronic acid: Similar in structure but with a boronic acid group instead of a propanoic acid moiety.
2-Chloro-4-fluorophenol: Contains a phenol group instead of an amino group.
Uniqueness
(3R)-3-(4-bromo-3-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is unique due to its specific combination of substituents and functional groups, which confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the Boc-protected amino group, makes it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C14H17BrFNO4 |
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Molecular Weight |
362.19 g/mol |
IUPAC Name |
(3R)-3-(4-bromo-3-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 |
InChI Key |
NHKABYOZJDZQOV-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=C(C=C1)Br)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)Br)F |
Origin of Product |
United States |
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